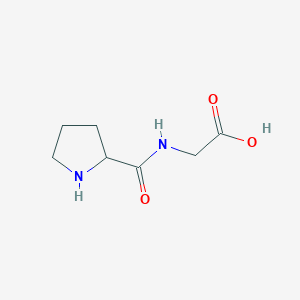

Pro-Gly

説明

Prolylglycine, also known as pro-gly, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Prolylglycine is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Prolylglycine has been detected in multiple biofluids, such as urine and blood.

科学的研究の応用

Neuroprotective Effects

Pro-Gly-Pro has demonstrated considerable potential in neuroregeneration and neuroprotection. Recent studies highlight its ability to mitigate neuronal damage following mechanical trauma.

Case Study: Neuroregenerative Potential of PGP

A study investigated the effects of PGP on primary neuroglial cultures subjected to mechanical injury. Key findings include:

- Calcium Homeostasis: PGP treatment (100 μM) prevented increases in intracellular calcium levels during acute injury, which is critical for neuronal survival.

- Mitochondrial Function: PGP significantly improved mitochondrial potential recovery post-injury, indicating enhanced cellular energy status.

- Cell Survival: The application of PGP reduced neuronal death and promoted faster recovery of damaged neuronal networks by limiting astrogliosis and enhancing neuronal migration to injury sites .

Antioxidant Properties

This compound also exhibits antioxidant properties, contributing to cellular protection against oxidative stress.

Antioxidant Peptides Derived from this compound

Research has identified several peptides with antioxidant capabilities derived from various sources, including those containing this compound sequences. These peptides have been shown to:

- Inhibit oxidative stress-induced apoptosis in cell lines such as PC12 and Caco-2.

- Enhance the activity of protective enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx) in exposed cells .

Wound Healing and Tissue Repair

The role of this compound in wound healing is another area of significant interest.

Case Study: Wound Repair Mechanisms

Research indicates that PGP facilitates wound healing through:

- Endothelial Cell Activity: PGP promotes migration, proliferation, and tube formation in endothelial progenitor cells at nanomolar concentrations.

- Neovascularization: Topical application of PGP has been shown to enhance cutaneous neovascularization, thereby accelerating the wound healing process .

Summary Table of Applications

化学反応の分析

Cyclization Reactions

The primary reaction of interest regarding Pro-Gly is its cyclization into cyclo-Pro-Gly. This transformation can occur under specific conditions, particularly in alkaline aqueous solutions.

Energy Profiles and Mechanisms

The reaction mechanism for the formation of cyclo-Pro-Gly involves several key steps:

-

Transition States : Density functional theory (DFT) calculations revealed that the transition state for cyclization from linear-Gly-Pro has a lower activation energy (33.2 kcal/mol) compared to that from linear-Pro-Gly, which did not yield a stable transition state during scanning .

-

Thermodynamics : The cyclization process is exothermic with a significant heat release (41.1 kcal/mol). The Gibbs free energy calculations suggested that the formation of cyclic dipeptides is thermodynamically favorable under the studied conditions .

Influence of Phosphate Compounds

Recent studies have explored the role of trimetaphosphate (P3m) in enhancing the yield of cyclo-Pro-Gly:

-

Promoting Effect : The presence of P3m significantly increased the yield of cyclo-Pro-AAs, including cyclo-Pro-Gly, indicating its potential as a catalyst in prebiotic synthesis scenarios .

-

Comparative Analysis : When comparing different phosphate compounds, it was found that pyrophosphate (PPi) also had a positive effect on the cyclization process, while monomeric phosphate (Pi) did not enhance yields .

Yield Comparison of Cyclo-Pro-Gly Formation

| Linear Dipeptide | Yield of Cyclo-Pro-Gly | Relative Increase |

|---|---|---|

| Linear-Pro-Gly | Low | - |

| Linear-Gly-Pro | High | +20.9 times |

Energy Profiles for Cyclization

| Dipeptide | Activation Energy (kcal/mol) | Enthalpy Change (kcal/mol) |

|---|---|---|

| Linear-Pro-Gly | No transition state found | - |

| Linear-Gly-Pro | 33.2 | -41.1 |

特性

IUPAC Name |

2-(pyrrolidine-2-carbonylamino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c10-6(11)4-9-7(12)5-2-1-3-8-5/h5,8H,1-4H2,(H,9,12)(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNKSNIBMTUYWSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2578-57-6 | |

| Record name | Prolylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。